1-(Furan-2-ylmethyl)-3-quinolin-3-ylurea
Description
1-(Furan-2-ylmethyl)-3-quinolin-3-ylurea is a urea derivative featuring a furan-2-ylmethyl group linked to a quinolin-3-yl moiety via a urea bridge. The compound’s molecular formula is C₁₅H₁₂N₃O₂, with a molecular weight of 275.28 g/mol.
Properties
IUPAC Name |
1-(furan-2-ylmethyl)-3-quinolin-3-ylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2/c19-15(17-10-13-5-3-7-20-13)18-12-8-11-4-1-2-6-14(11)16-9-12/h1-9H,10H2,(H2,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNVVFMKEMVDXEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=N2)NC(=O)NCC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Furan-2-ylmethyl)-3-quinolin-3-ylurea typically involves the coupling of furan-2-carbaldehyde with quinoline-3-ylamine in the presence of a urea derivative. The reaction is often carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is then purified using techniques like recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the reaction. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
1-(Furan-2-ylmethyl)-3-quinolin-3-ylurea can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.
Substitution: The urea moiety can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions under mild conditions.
Major Products Formed
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various urea derivatives depending on the nucleophile used.
Scientific Research Applications
1-(Furan-2-ylmethyl)-3-quinolin-3-ylurea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1-(Furan-2-ylmethyl)-3-quinolin-3-ylurea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity, or interact with cancer cell receptors, inducing apoptosis .
Comparison with Similar Compounds
1-(4-Chlorophenyl)-3-(furan-2-ylmethyl)thiourea (8b)
- Molecular Formula : C₁₂H₁₁ClN₂OS
- Molecular Weight : 282.75 g/mol
- Structural Features: Replaces the quinoline group with a 4-chlorophenyl moiety and substitutes urea with thiourea (S instead of O).
- Crystallography: Crystallizes in a monoclinic system (space group P21), with one molecule per asymmetric unit .
- Activity : Demonstrates high antimicrobial activity, serving as a leading structure for derivative design .
1-(Furan-2-ylmethyl)-3-methoxyimidazolidine-2,4-dione
- Molecular Formula : C₁₀H₁₁N₃O₃
- Molecular Weight : 221.21 g/mol
- Structural Features : Incorporates an imidazolidinedione ring instead of urea, with a methoxy substituent.
- Synthesis: Prepared via reaction of ethyl 2-((furan-2-ylmethyl)amino)acetate with methoxy reagents .
- Characterization : Confirmed by IR (1733 cm⁻¹, C=O stretch) and HRMS (m/z 221.0804 [M+H]⁺) .
1-(Furan-2-ylmethyl)-3-(2-hydroxy-1-phenylethyl)-1-pyridin-2-ylurea
- Molecular Formula : C₁₉H₁₉N₃O₃
- Molecular Weight : 337.38 g/mol
- Structural Features: Substitutes quinoline with pyridin-2-yl and adds a 2-hydroxy-1-phenylethyl group.
1-Phenyl-3-pyridin-3-ylurea
- Molecular Formula : C₁₂H₁₁N₃O
- Molecular Weight : 213.24 g/mol
- Structural Features : Lacks the furan-2-ylmethyl group, featuring a phenyl and pyridin-3-yl moiety.
Structural and Functional Analysis
Table 1: Comparative Structural and Physical Properties
Key Findings and Implications
Thiourea vs. Urea : Thiourea derivatives (e.g., 8b) exhibit enhanced antimicrobial activity compared to urea analogs, likely due to sulfur’s electronegativity and hydrogen-bonding capacity .
Heterocyclic Modifications: Replacing quinoline with pyridine or imidazolidinedione alters solubility and target specificity. For instance, pyridin-2-yl derivatives show promise in enzyme-binding studies .
Crystallographic Insights: Monoclinic crystallization (space group P21) in thiourea derivatives underscores structural rigidity, which may correlate with stability in biological environments .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
